molecular formula C6H3Br2N3 B131933 6,8-Dibromoimidazo[1,2-a]pyrazine CAS No. 63744-22-9

6,8-Dibromoimidazo[1,2-a]pyrazine

Cat. No. B131933
CAS RN: 63744-22-9
M. Wt: 276.92 g/mol
InChI Key: UQCZZGIPIMJBCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dibromoimidazo[1,2-a]pyrazine is a chemical compound that has been studied in various contexts, particularly in the field of medicinal chemistry. It is a derivative of imidazo[1,2-a]pyrazine, a heterocyclic scaffold that is of interest due to its potential biological activities, including kinase inhibition .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrazine derivatives, such as 6,8-dibromoimidazo[1,2-a]pyrazine, can be achieved through multicomponent reactions. One such method is the Blackburn reaction, which is an isocyanide-based multicomponent reaction, followed by nucleophilic aromatic substitution with various nucleophiles like ammonia or primary and secondary amines . This method provides a convenient route to synthesize 3,8-diaminoimidazo[1,2-a]pyrazines, which can be further modified to obtain the desired bromo derivatives.

Molecular Structure Analysis

The molecular structure of 6,8-dibromoimidazo[1,2-a]pyrazine derivatives has been analyzed using computational methods. Conformational analysis using density functional theory (DFT) and Hartree-Fock (HF) methods has identified the most stable conformers of these molecules . The equilibrium geometry, bonding features, and vibrational frequencies have been investigated, providing insights into the stability and electronic properties of the molecule. The intramolecular charge transfer within the molecule has been confirmed by natural bond orbital (NBO) analysis, which shows electron density in the σ* and π* antibonding orbitals and second-order delocalization energies .

Chemical Reactions Analysis

The reactivity of 6,8-dibromoimidazo[1,2-a]pyrazine has been studied in the context of nucleophilic substitution reactions. The 13C NMR chemical shifts and coupling constants of this compound and its derivatives have been reported, which are useful for studying the nucleophilic substitution of the bromo groups by other functional groups, such as methoxy . This type of chemical transformation is important for the diversification of the imidazo[1,2-a]pyrazine scaffold and the development of new compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6,8-dibromoimidazo[1,2-a]pyrazine derivatives are closely related to their molecular structure. The spectroscopic properties, including FT-IR and UV spectra, have been recorded and analyzed using computational methods. The first-order hyperpolarizability and related properties have been calculated, indicating the nonlinear optical properties of these molecules . Additionally, the HOMO and LUMO energies, excitation energies, and wavelengths have been determined, which are relevant for understanding the electronic properties and potential applications of these compounds in various fields .

Scientific Research Applications

1. Nucleophilic Substitution Studies

6,8-Dibromoimidazo[1,2-a]pyrazine has been studied for its role in nucleophilic substitution reactions. Researchers have reported the chemical shifts and coupling constants of this compound and its derivatives, which enables the study of the nucleophilic substitution of this compound by a methoxy group (Bonnet, Sablayrolles, & Chapat, 1984).

2. Scaffold in Drug Synthesis

The compound is recognized as an important scaffold in many drugs. It is rapidly accessible through the Groebke–Blackburn–Bienaymé cyclisation, starting from an aminopyrazine, an aldehyde, and an isocyanide. The scale-up process of this multicomponent reaction has been achieved with high yield and excellent purity (Baenziger, Durantie, & Mathes, 2017).

3. Synthesis of Derivatives with Biological Activities

Derivatives of imidazo[1,2-a]pyrazine have been synthesized and demonstrated in vitro uterine-relaxing and in vivo antibronchospastic activities. Some derivatives, like 5-bromoimidazo-[1,2-alpha]pyrazine, showed positive effects on isolated atria, suggesting potential uses in medical applications (Sablayrolles et al., 1984).

4. Antitumor Activity

Research has shown the synthesis of benzimidazoles-imidazo[1,2-a]pyrazine conjugates, exhibiting antitumor activity for various human cancer cell lines. These derivatives displayed strong binding interactions with DNA and bovine serum albumin, indicating their potential as pharmacophores in cancer treatment (Singh, Luxami, & Paul, 2019).

5. Kinase Inhibition

Imidazo[1,2-a]pyrazines have been developed as ATP-competitive inhibitors of CHK1, and their kinase profiling showed they could inhibit other kinases, including CHK2 and ABL, with varying potencies. This highlights their use as a general kinase inhibitor scaffold (Matthews et al., 2010).

6. Chemiluminescent Properties

The compound has been used in the synthesis of 3,7-dihydroimidazo[1,2a]pyrazine-3-ones, which are known for their chemiluminescent properties. This has applications in the development of bioconjugation strategies and the study of molecular luminescence (Adamczyk et al., 2003).

Safety And Hazards

6,8-Dibromoimidazo[1,2-a]pyrazine is harmful by inhalation, in contact with skin, and if swallowed . It causes serious eye irritation (H319) and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing with plenty of water if it comes into contact with skin or eyes .

properties

IUPAC Name

6,8-dibromoimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2N3/c7-4-3-11-2-1-9-6(11)5(8)10-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQCZZGIPIMJBCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C(C2=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20567145
Record name 6,8-Dibromoimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Dibromoimidazo[1,2-a]pyrazine

CAS RN

63744-22-9
Record name 6,8-Dibromoimidazo[1,2-a]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63744-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,8-Dibromoimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,8-Dibromoimidazo[1,2-a]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 1-L four-neck round bottom flask equipped with a temperature probe, mechanical stirrer and reflux condenser was charged with 2-bromo-1,1-diethoxyethane (68.1 g, 346 mmol) and 48% aqueous hydrogen bromide (11.3 mL, 99.2 mmol), and the reaction mixture was stirred at reflux for 2 h. The resulting mixture was allowed to cool to 40° C. and solid sodium bicarbonate (8.50 g, 101 mmol) was added in small portions until gas evolution was observed to cease. Caution: initial addition of sodium bicarbonate to the warm solution resulted in vigorous gas evolution (foaming). The resulting suspension was filtered into a 1-L four-neck round bottomed flask and the filter cake was washed with ethanol (200 mL). The flask was equipped with a temperature probe, mechanical stirrer and reflux condenser. 3,5-Dibromopyrazin-2-amine (50.0 g, 198 mmol) was added and the reaction mixture was heated at reflux, with vigorous stirring, for 16 h. After this time, the suspension was cooled to 0° C. and filtered. The filter cake was washed with cold ethanol (50 mL), dried under vacuum and added to a 1-L three-neck round bottomed flask equipped with a mechanical stirrer. Water (200 mL) was added and the vigorously stirred suspension was treated portion-wise with solid potassium carbonate (27.4 g, 198 mmol). Caution: gas evolution upon the addition of potassium carbonate observed. After stirring for 30 min, the resulting precipitate was isolated by filtration and the filter cake washed with water (100 mL) followed by ethanol (50 mL). The filter cake was dried at 50° C. to a constant weight, under vacuum to provide 6,8-dibromoimidazo[1,2-a]pyrazine (1) (52.0 g, 94%) as a light yellow solid: 1H NMR (300 MHz, DMSO-d6) δ 9.02 (s, 1H), 8.23 (s, 1H), 7.90 (s, 1H).
Quantity
68.1 g
Type
reactant
Reaction Step One
Quantity
11.3 mL
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 g
Type
reactant
Reaction Step Four
Quantity
27.4 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

A solution of 1.00 equivalents (eq.) of 3,5-dibromo-2-aminopyrazine 1 in ethanol is treated with 2.00 eq. of α-bromoaldehyde 2 at room temperature (RT) and heated for 48 hours (hr). The solvent is removed under reduced pressure and the residue is triturated with diethyl ether and filtered to give the HBr salt 3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
α-bromoaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name

Synthesis routes and methods III

Procedure details

To a stirred suspension of 2-amino-3,5-dibrompyrazine (427 g, 1688 mmol) in water (6.4 L)/THF (482 mL), at rt was added bromacetaldehyde-diethylacetal (998 g, 5065 mmol) in one portion. After stirring under reflux for 4 h, the clear orange solution was stirred for an additional 15 h at rt. The suspension was filtered, and the remaining solid was washed with MeOH (2 L) and dried in vaccuo at 60° C. to yield 6,8-dibromo-imidazo[1,2-a]pyrazine as an off-white solid (500 g, 107% with residual MeOH): 1H-NMR (300 MHz, d6-DMSO): δ=9.02 (s, 1H), 8.23 (d, 1H), 7.89 (d, 1H) ppm. UPLC-MS: RT=0.80 min; m/z 277.9 [MH+]; required MW=276.9.
Quantity
427 g
Type
reactant
Reaction Step One
Name
Quantity
482 mL
Type
reactant
Reaction Step One
Name
Quantity
6.4 L
Type
solvent
Reaction Step One
Quantity
998 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A mixture of 5.0 g (30 mmol) of bromoacetaldehyde dimethyl acetal 1.0 ml of concentrated aqueous HBr solution and 4.0 ml of distilled water was brought to reflux for 1 h. After reaction, the mixture was alkalinized and extracted with ether. This organic phase was added to a solution of 1.0 g (4.0 mmol) of 3,5-dibromopyrazin-2-amine in 2 ml of DMF. The ether was removed and the mixture was stirred under a stream of nitrogen for 12 h. After reaction, the DMF was removed and the residue was dissolved in 5 ml of anhydrous ethanol and then it was brought to reflux for 1 h. The alcohol was then removed and the residue was dissolved in water, alkalinized with Na2CO3 and extracted with dichloromethane. After chromatography with alumina column (eluted with ether), 900 mg (yield: 82%) of 6,8-dibromoimidazo[1,2-a]pyrazine was obtained. ESI-MS (M+H+): 278.
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,8-Dibromoimidazo[1,2-a]pyrazine
Reactant of Route 2
Reactant of Route 2
6,8-Dibromoimidazo[1,2-a]pyrazine
Reactant of Route 3
6,8-Dibromoimidazo[1,2-a]pyrazine
Reactant of Route 4
6,8-Dibromoimidazo[1,2-a]pyrazine
Reactant of Route 5
6,8-Dibromoimidazo[1,2-a]pyrazine
Reactant of Route 6
6,8-Dibromoimidazo[1,2-a]pyrazine

Citations

For This Compound
37
Citations
PA Bonnet, A Michel, F Laurent… - Journal of medicinal …, 1992 - ACS Publications
Theophylline still occupies a dominant place in asthma therapy. Unfortunatly its adverse central nervous system (CNS) stimulant effects can dramatically limit its use, and adjustments in …
Number of citations: 87 pubs.acs.org
SA Mitchell, MD Danca, PA Blomgren… - Bioorganic & medicinal …, 2009 - Elsevier
Inhibition of receptor tyrosine kinases (RTKs) such as vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs) has been validated …
Number of citations: 38 www.sciencedirect.com
N Bouloc, JM Large, M Kosmopoulou, C Sun… - Bioorganic & medicinal …, 2010 - Elsevier
Co-crystallisation of the imidazo[1,2-a]pyrazine derivative 15 (3-chloro-N-(4-morpholinophenyl)-6-(pyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine) with Aurora-A provided an insight into the …
Number of citations: 43 www.sciencedirect.com
PA Bonnet, C Sablayrolles… - Australian journal of …, 1984 - CSIRO Publishing
The 13C chemical shifts and coupling constants of imidazo[1,2-a]pyrazine and some of its derivatives are reported and compared with those of other series. These data enable us to …
Number of citations: 11 www.publish.csiro.au
O Vitse, F Laurent, TM Pocock, V Bénézech… - Bioorganic & medicinal …, 1999 - Elsevier
New imidazo[1,2-a]pyrazine derivatives have been synthesized either by direct cyclization from pyrazines or by electrophilic substitutions. The presence of electron donating groups on …
Number of citations: 64 www.sciencedirect.com
B Huang, X Liang, C Li, W Chen, T Liu, X Li… - European journal of …, 2015 - Elsevier
Through a structure-guided core-refining approach, a series of novel imidazo[1,2-a]pyrazine derivatives were designed, synthesized and evaluated as HIV-1 non-nucleoside reverse …
Number of citations: 42 www.sciencedirect.com
O Vitse, PA Bonnet, J Bompart, H Viols… - Journal of …, 1997 - Wiley Online Library
Nitration was carried out on a series of imidazo[1,2‐a]pyrazine derivatives. The reactivities of diversely substituted derivatives and of all positions of substitution were analysed and …
Number of citations: 13 onlinelibrary.wiley.com
R Goel, V Luxami, K Paul - Journal of Photochemistry and Photobiology A …, 2017 - Elsevier
Triazole tethered imidazo[1,2-a]pyrazine-benzimidazole conjugates 13-38 has been synthesized by click and Suzuki-Miyaura cross coupling reactions at C-8 and C-6 positions, …
Number of citations: 2 www.sciencedirect.com
JR Sayer, K Walldén, T Pesnot, F Campbell… - Bioorganic & Medicinal …, 2014 - Elsevier
A novel series of 8-amino imidazo[1,2-a]pyrazine derivatives has been developed as inhibitors of the VirB11 ATPase HP0525, a key component of the bacterial type IV secretion system. …
Number of citations: 38 www.sciencedirect.com
P Kocienski - Synfacts, 2021 - thieme-connect.com
Significance: CY6463 is a CNS penetrant soluble guanylate cyclase (sGC) stimulator that increases nitric oxide signalling, making it of interest for the treatment of CNS disorders. The …
Number of citations: 0 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.